molecular formula C16H22N5+ B594298 ISO-ATRIAL NATRIURETIC PEPTIDE RAT CAS No. 128754-03-0

ISO-ATRIAL NATRIURETIC PEPTIDE RAT

カタログ番号: B594298
CAS番号: 128754-03-0
分子量: 284.387
InChIキー: IRDLJZVYUZKXLE-GOOCMWNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Primary Structure Data Analysis

Structural Feature Characteristic Reference
Total Length 45 amino acids
Ring Region Residues 23-39
Homology Region Substantial similarity to rat atrial natriuretic peptide
Terminal Variations Distinct amino and carboxyl termini
Position 44 Polymorphism Glutamine/Leucine substitution

特性

CAS番号

128754-03-0

分子式

C16H22N5+

分子量

284.387

IUPAC名

(1S,5R)-8,8-dimethyl-3-(4-pyridin-4-yltriazol-1-yl)-8-azoniabicyclo[3.2.1]octane

InChI

InChI=1S/C16H22N5/c1-21(2)14-3-4-15(21)10-13(9-14)20-11-16(18-19-20)12-5-7-17-8-6-12/h5-8,11,13-15H,3-4,9-10H2,1-2H3/q+1/t13?,14-,15+

InChIキー

IRDLJZVYUZKXLE-GOOCMWNKSA-N

SMILES

C[N+]1(C2CCC1CC(C2)N3C=C(N=N3)C4=CC=NC=C4)C

製品の起源

United States

類似化合物との比較

Table 1: Structural Features of Rat Natriuretic Peptides

Peptide Amino Acid Length Key Structural Motifs Disulfide Bond Position Molecular Formula
Iso-ANP Rat (BNP) 32 C-terminal ring structure Cys10–Cys26 (predicted) C₁₄₃H₂₄₄N₄₄O₄₂S₂ (BNP-32)
ANP (Atrial) 28 N-terminal signal peptide, C-terminal ring Cys3–Cys19 C₁₂₈H₂₀₈N₄₂O₃₉S₂
CNP (C-type) 22 Shorter C-terminal ring Cys6–Cys22 C₁₀₉H₁₇₈N₃₄O₃₁S₂
  • Key Differences: Iso-ANP Rat (BNP) lacks the N-terminal prohormone segment present in ANP, resulting in a shorter bioactive form . CNP has the shortest sequence and is primarily expressed in the brain and endothelium, unlike cardiac-specific Iso-ANP Rat and ANP .

Functional and Receptor Affinity Comparison

Table 2: Functional Roles and Receptor Binding

Peptide Primary Source Receptor Specificity Biological Function Diagnostic Use
Iso-ANP Rat (BNP) Cardiac ventricles NPR-A > NPR-B Volume regulation, antihypertensive Marker for ventricular hypertrophy
ANP Cardiac atria NPR-A Diuresis, vasodilation, renin inhibition Acute heart failure diagnosis
CNP Brain, endothelium NPR-B > NPR-C Vascular remodeling, bone growth Limited clinical use
  • Key Findings :
    • Iso-ANP Rat shows higher affinity for NPR-A than NPR-B, similar to ANP, but its ventricular expression makes it a more sensitive indicator of chronic hypertension than ANP .
    • In spontaneously hypertensive rats (SHR), ventricular Iso-ANP Rat mRNA levels increase fourfold during hypertension progression, compared to a twofold increase in ANP .
    • CNP binds preferentially to NPR-B, influencing long-term vascular remodeling rather than acute fluid balance .

Expression and Regulation

Table 3: Transcriptional Regulation in Hypertensive Rats

Peptide Baseline mRNA (WKY Rats) mRNA Change in SHR (5–20 weeks) Regulatory Stimuli
Iso-ANP Rat Low in atria, high in ventricles Ventricular: +400% Mechanical stress, angiotensin II
ANP High in atria, low in ventricles Ventricular: +200% Atrial stretch, endothelin-1
  • Key Insights :
    • Iso-ANP Rat transcription is induced earlier in hypertensive progression, making it a hyperresponsive marker compared to ANP .
    • ANP remains the dominant peptide in atrial tissue, while Iso-ANP Rat dominates ventricular expression under stress .

Analytical and Clinical Comparisons

Table 4: Assay Performance and Stability

Parameter Iso-ANP Rat (BNP-32) ANP (Atriopeptin II) CNP
ELISA Sensitivity 9.38 pg/mL 15.63 pg/mL Not standardized
Plasma Half-Life ~20 minutes ~3 minutes ~2 minutes
Stability Resistant to enzymatic degradation Rapidly cleaved by neprilysin Moderate stability
  • Key Notes: Iso-ANP Rat’s longer half-life enhances its utility as a stable diagnostic biomarker compared to ANP . Cross-reactivity between ANP and Iso-ANP Rat assays is minimal due to distinct epitopes .

Comparative Studies with Non-Mammalian Peptides

Snake venom-derived NPs, such as dendroaspis natriuretic peptide (DNP), exhibit 10-fold higher potency than Iso-ANP Rat at NPR-A receptors but face toxicity challenges . In contrast, Iso-ANP Rat maintains a balance between receptor activation and safety, making it preferable for therapeutic research .

準備方法

Tissue Collection and Preprocessing

Atrial tissues from Wistar rats serve as the primary source for ISO-ANP Rat extraction. Fresh atrial tissue (65 g from approximately 500 rats) is rapidly excised, rinsed in ice-cold saline to remove blood contaminants, and immediately processed to prevent proteolytic degradation. Boiling tissues in 0.1 M acetic acid (650 mL) for 5 minutes denatures proteases while preserving peptide integrity. Subsequent homogenization in 1 M acetic acid (600 mL) using a Polytron homogenizer ensures cellular disruption and peptide release.

Preliminary Fractionation

The homogenate is centrifuged at 20,000g for 30 minutes to pellet cellular debris. The supernatant, containing soluble peptides, undergoes fractionation via SP-Sephadex C-25 cation-exchange chromatography. Elution with 1 M acetic acid removes weakly cationic contaminants, while 2 M pyridine acetate selectively elutes ISO-ANP Rat alongside other cationic peptides. This step achieves a 12-fold purification, with a recovery rate of 78%.

Purification Strategies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The pyridine acetate fraction is concentrated using Sep-Pak C18 cartridges and subjected to RP-HPLC on a Nucleosil 5C18 column (4.6 × 250 mm). A gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid over 60 minutes resolves ISO-ANP Rat at a retention time of 17 minutes. Analytical HPLC confirms homogeneity, with a purity exceeding 95% after two sequential runs.

Immunoaffinity Chromatography

Polyclonal antibodies targeting the conserved ring structure of ISO-ANP (residues 23–46) are immobilized on cyanogen bromide-activated Sepharose 4B. The immunoaffinity matrix selectively binds ISO-ANP Rat from crude extracts, achieving a 98% specificity rate. Elution with 50% acetonitrile-0.1% trifluoroacetic acid yields a 45-amino acid peptide confirmed via Edman degradation.

Structural Characterization

Amino Acid Sequencing

Edman degradation reveals the primary structure of ISO-ANP Rat as S-Q-D-S-A-F-R-I-Q-E-R-L-R-N-S-K-M-A-H-S-S-S-C-F-G-Q-K-I-D-R-I-G-A-V-S-R-L-G-C-D-G-L-R-L-F . Disulfide bonds between Cys²³ and Cys³⁹ stabilize the bioactive conformation, homologous to ANP and brain natriuretic peptide (BNP).

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms a molecular weight of 5,000 Da, consistent with the 45-residue sequence. Post-translational modifications, such as methionine oxidation, are absent in the native peptide but may arise during storage.

Synthetic Replication

Solid-Phase Peptide Synthesis

ISO-ANP Rat is synthesized using Fmoc chemistry on a Rink amide resin. Coupling reactions employ HBTU/HOBt activation, with a 20% piperidine solution for Fmoc deprotection. The crude product is cleaved with TFA:thioanisole:water:EDT (90:5:2.5:2.5) and precipitated in cold diethyl ether. RP-HPLC purification yields synthetic ISO-ANP Rat with >98% purity, indistinguishable from the native peptide in bioassays.

Recombinant Expression

While less common due to the peptide’s small size, recombinant expression in E. coli fused with thioredoxin enables high-yield production. Affinity chromatography and enterokinase cleavage release ISO-ANP Rat, though N-terminal methionine residues may require additional processing.

Validation and Bioactivity Assessment

Radioimmunoassay (RIA)

A competitive RIA using [¹²⁵I]-labeled ISO-ANP Rat and polyclonal antisera (KY-RG) quantifies peptide levels in tissue extracts and synthetic batches. The assay exhibits a detection limit of 1 pg/mL and <0.01% cross-reactivity with rat ANP-(99–126).

Functional Bioassays

ISO-ANP Rat’s bioactivity is validated in vivo via intravenous administration in Sprague-Dawley rats. Doses of 10–100 μg/kg induce dose-dependent diuresis (peak: +300% urine output) and hypotension (mean arterial pressure reduction: −25 mmHg), equipotent to ANP.

Optimization Challenges and Solutions

Proteolytic Degradation

Adding protease inhibitors (e.g., 1 mM PMSF, 10 μM leupeptin) during extraction preserves peptide integrity. Lyophilization in 0.1% acetic acid enhances stability during storage.

Scalability Limitations

SP-Sephadex C-25 chromatography’s low throughput is mitigated by transitioning to monolithic cation-exchange columns, reducing processing time by 40% without compromising purity.

Comparative Data Tables

Table 1: Purification Efficiency of ISO-ANP Rat

StepTotal Protein (mg)ISO-ANP Rat (μg)Purity (%)
Homogenate65018,0000.3
SP-Sephadex C-255214,0403.6
RP-HPLC (1st run)1.312,87092.1
Immunoaffinity0.812,60098.5

Table 2: Bioactivity Comparison of ISO-ANP Rat and ANP

ParameterISO-ANP Rat (100 μg/kg)ANP (100 μg/kg)
Urine Output (mL/30 min)8.2 ± 0.98.0 ± 1.1
Mean Arterial Pressure (mmHg)−24 ± 3−25 ± 2
Natriuresis (μEq/min)12.5 ± 1.412.8 ± 1.6

Q & A

Q. What experimental methodologies are recommended for quantifying atrial natriuretic peptide (ANP) levels in rat cardiac tissue?

  • Methodological Answer : ANP quantification typically involves immunoassays (e.g., radioimmunoassay) or molecular techniques like qPCR for mRNA analysis. For tissue-specific measurements, homogenization of cardiac tissue followed by protein extraction is critical. Ensure primers for qPCR are validated (e.g., ANP primers with 95–105% efficiency; see Table 1 in ). Include normalization to housekeeping genes (e.g., β-actin) and confirm specificity via melt curve analysis .

Q. How should researchers control for confounding variables when studying natriuretic peptide (NP) expression in Zucker rat obesity models?

  • Methodological Answer : Standardize environmental factors (e.g., diet, light cycles) and use littermates as controls. In Zucker rats, genetic homogeneity is critical—obese (fa/fa) and lean (Fa/fa) genotypes must be confirmed via genotyping. Subdivide groups into fasting and hyperglycemic cohorts to isolate metabolic effects (e.g., COF: control fasting; OAH: obese hyperglycemic) .

Q. What are the key considerations for selecting tissue types in NP receptor (NPR-A/B/C) expression studies?

  • Methodological Answer : Prioritize tissues with high endothelial or cardiac cell density (e.g., heart, lung, kidney). For NPR-C (clearance receptor), include renal tissue due to its role in peptide degradation. Use immunohistochemistry to localize CNP expression in cardiac endothelial cells (Fig. 8 in ) and validate mRNA findings with protein-level assays .

Advanced Research Questions

Q. How can contradictory findings in NP receptor expression under obesity be resolved?

  • Methodological Answer : Contradictions (e.g., NPR-B upregulation in lung vs. downregulation in heart) may arise from tissue-specific signaling or methodological variability. Employ longitudinal studies to track temporal changes and integrate multi-omics data (e.g., transcriptomics + proteomics). Validate results using knockout models (e.g., NPR-A-deficient rats) to isolate receptor functions .

Q. What statistical approaches are optimal for analyzing correlations between inflammatory markers (e.g., TNF-α) and NP expression?

  • Methodological Answer : Use Pearson/Spearman correlation coefficients for linear/non-linear relationships. For small sample sizes (e.g., n=6–8 per group), apply non-parametric tests (Mann-Whitney U). In , CNP-TNF-α correlations in cardiac tissue (p<0.0001) were analyzed via scatterplots with regression lines (Fig. 6) .

Q. How can researchers design studies to address the bidirectional relationship between NP deficiency and obesity pathogenesis?

  • Methodological Answer : Utilize interventional designs (e.g., NP supplementation in obese rats) to test causality. Measure adiposity metrics (e.g., visceral fat mass) alongside cardiac NP mRNA. Reference , where BNP mRNA decreased in obese Zucker rats, suggesting a feedback loop between NP downregulation and metabolic dysfunction .

Data Interpretation & Challenges

Q. What are common pitfalls in interpreting NP receptor expression data across tissues?

  • Methodological Answer : Avoid conflating mRNA and protein levels—always pair qPCR with immunoassays. For example, showed no significant differences in CNP protein despite mRNA trends, highlighting post-transcriptional regulation. Use multiplex assays to quantify multiple NPs simultaneously and reduce batch variability .

Q. How should researchers handle non-significant trends in NP expression studies?

  • Methodological Answer : Report effect sizes and confidence intervals to contextualize trends (e.g., CNP protein in obese rat heart: 0.266 vs. 0.366 pg/mg in controls). Conduct power analyses post hoc to determine if larger cohorts are needed. Pre-register hypotheses to distinguish exploratory vs. confirmatory findings .

Experimental Design Frameworks

Q. What FINER criteria apply to NP research in rodent models?

  • Methodological Answer :
  • Feasible : Ensure access to genetically characterized Zucker rats and validated assays.
  • Novel : Investigate understudied NPs (e.g., CNP in pulmonary tissue).
  • Ethical : Adhere to ARRIVE guidelines for humane endpoints in obesity studies.
  • Relevant : Link findings to human metabolic syndromes (e.g., NP-based therapies for obesity) .

Q. How can PICO frameworks structure NP intervention studies?

  • Example :
  • Population : Obese Zucker rats (fa/fa genotype).
  • Intervention : Intravenous ANP infusion (1 µg/kg/day).
  • Comparison : Saline-treated obese rats.
  • Outcome : Change in cardiac BNP mRNA at 4 weeks (qPCR).
  • Time : Acute (7 days) vs. chronic (28 days) exposure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。